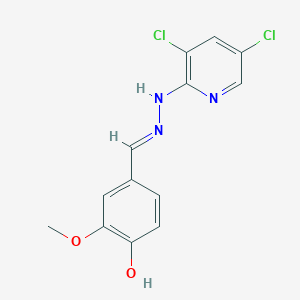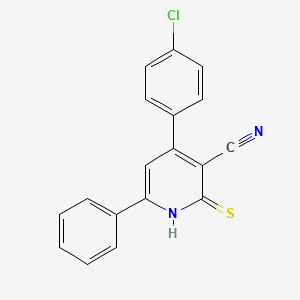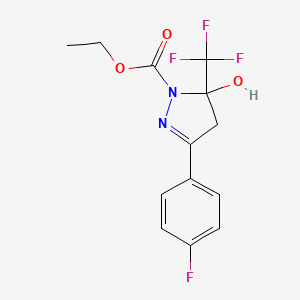
4-Hydroxy-3-methoxybenzaldehyde (3,5-dichloro-2-pyridinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- は、化学式
- バニラの鞘に含まれており、特徴的な甘いバニラの香りがするため、一般的にバニリン と呼ばれています。
- バニリンは、食品や飲料、香水、医薬品などのフレーバー剤として広く使用されています。
4-ヒドロキシ-3-メトキシベンズアルデヒド: C8H8O3
を持つ有機化合物です。準備方法
合成経路:
工業生産:
化学反応解析
一般的な試薬と条件:
主要な生成物:
化学反応の分析
Types of Reactions
4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
生物学と医学:
作用機序
- バニリンの効果は多様であり、状況依存的です。
分子標的:
関与する経路:
類似化合物の比較
類似化合物:
類似化合物との比較
Similar Compounds
2,5-Dichloropyridine: A simpler dichloropyridine derivative used in organic synthesis.
2,4-Dichloro-5-[(E)-[(2E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine: A structurally related compound with similar reactivity.
4-(4-{[2-(3,5-dichloropyridin-2-yl)hydrazin-1-ylidene]methyl}phenyl)morpholine: Another hydrazone derivative with potential biological activity.
Uniqueness
4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL is unique due to its combination of a dichloropyridine and a methoxyphenol moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with specific receptors makes it a valuable compound for various applications .
特性
分子式 |
C13H11Cl2N3O2 |
|---|---|
分子量 |
312.15 g/mol |
IUPAC名 |
4-[(E)-[(3,5-dichloropyridin-2-yl)hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-20-12-4-8(2-3-11(12)19)6-17-18-13-10(15)5-9(14)7-16-13/h2-7,19H,1H3,(H,16,18)/b17-6+ |
InChIキー |
DGCBYXRSCWZVJV-UBKPWBPPSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=C(C=C(C=N2)Cl)Cl)O |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C=C(C=N2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643176.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B11643177.png)

![tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11643194.png)
![1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B11643200.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11643206.png)

![2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11643213.png)
![ethyl 4-(5-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11643219.png)
![11-(3-methoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11643224.png)

![N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11643238.png)
![N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide](/img/structure/B11643249.png)
![2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11643251.png)
